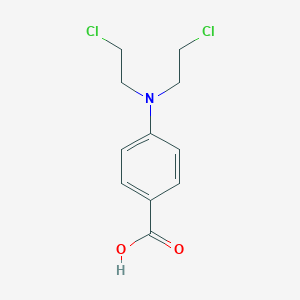
Benzoic acid nitrogen mustard
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid nitrogen mustard, also known as this compound, is a useful research compound. Its molecular formula is C11H13Cl2NO2 and its molecular weight is 262.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26276. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Numerous studies have demonstrated the potential of BAM and its derivatives as effective anticancer agents:
- Cytotoxicity Studies : Research indicates that BAM exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. For instance, compounds derived from BAM showed IC50 values indicating potent antiproliferative activity .
- Hybrid Molecule Development : The hybridization strategy has led to the synthesis of novel BAM derivatives that combine other bioactive components, enhancing their anticancer efficacy. For example, hybrids incorporating steroidal structures have been shown to improve selectivity and reduce toxicity compared to traditional nitrogen mustards .
| Compound Type | Cell Line Tested | IC50 Value (µM) | Observations |
|---|---|---|---|
| BAM Derivative A | MCF-7 | 4.48 | High potency against breast cancer |
| BAM Derivative B | HeLa | 9.37 | Effective against cervical cancer |
| Hybrid Compound C | HepG2 | 0.20 | Superior activity with lower toxicity |
Structure-Activity Relationships (SAR)
The design of BAM derivatives often involves SAR studies to identify optimal structural features that enhance therapeutic efficacy:
- Positioning of Functional Groups : Studies suggest that the position of carboxylic groups relative to the nitrogen mustard moiety significantly influences biological activity and transport characteristics . For instance, meta-substituted derivatives tend to exhibit improved activity compared to para or ortho substitutions.
- Alkylation Rate Correlation : A linear relationship has been established between the alkylation rate and toxicity levels among various BAM compounds, guiding future synthesis efforts towards safer yet effective agents .
Clinical Implications
Several case studies highlight the clinical relevance of BAM derivatives:
- Study on Hybrid Molecules : A study synthesized a series of BFA-nitrogen mustard conjugates that demonstrated enhanced cytotoxicity against multiple tumor cell lines compared to standard treatments like chlorambucil . These findings suggest that BAM derivatives could serve as promising candidates for further clinical development.
- Toxicity Reduction Strategies : Research has explored using steroidal vehicles to deliver nitrogen mustards effectively while minimizing systemic toxicity. This approach has shown promise in preclinical models, indicating a potential pathway for safer therapeutic applications .
特性
CAS番号 |
1141-37-3 |
|---|---|
分子式 |
C11H13Cl2NO2 |
分子量 |
262.13 g/mol |
IUPAC名 |
4-[bis(2-chloroethyl)amino]benzoic acid |
InChI |
InChI=1S/C11H13Cl2NO2/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16/h1-4H,5-8H2,(H,15,16) |
InChIキー |
PCLQMXVMRDPVKX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
正規SMILES |
C1=CC(=CC=C1C(=O)O)N(CCCl)CCCl |
Key on ui other cas no. |
1141-37-3 |
同義語 |
4-N-bis(2-chloroethyl)aminobenzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















